Product packaging for L-Tryptophan-15N2,d8(Cat. No.:)

L-Tryptophan-15N2,d8

Cat. No.: B12418019
M. Wt: 214.26 g/mol
InChI Key: QIVBCDIJIAJPQS-NPMFFDEESA-N
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Description

L-Tryptophan-15N₂,d₈ is a stable isotope-labeled derivative of the essential amino acid L-tryptophan. It features two nitrogen-15 (¹⁵N) atoms and eight deuterium (d₈) substitutions. The ¹⁵N labels are typically positioned in the α-amino group and the indole ring nitrogen, while the deuterium substitutions likely occur in the aliphatic side chain (e.g., CH₂ groups) . This compound is synthesized through specialized protocols, such as enzymatic reactions using ¹⁵N-labeled precursors (e.g., ¹⁵N-aniline) and deuterated reagents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B12418019 L-Tryptophan-15N2,d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D,12+1,13+1

InChI Key

QIVBCDIJIAJPQS-NPMFFDEESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C([15NH]2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Tryptophan Synthase Method

One of the most established methods for preparing this compound utilizes tryptophan synthase to catalyze the reaction between isotopically labeled indole and serine.

The reaction proceeds as follows:
$$ \text{Indole-d5} + \text{L-Serine-15N,d3} \xrightarrow{\text{Tryptophan synthase}} \text{this compound} + \text{H2O} $$

This enzymatic process involves reacting indole with serine in the presence of tryptophan synthetase or tryptophanase. The enzymatic approach is particularly valuable because it ensures the correct stereochemistry of the final product. The enzymes can be used in immobilized form, allowing for repeated use across multiple reaction cycles without significant loss of activity.

Biosynthetic Cascade Approach

A more recent innovation employs a biosynthetic cascade starting from simpler isotopically labeled precursors. This method uses L-threonine aldolase and an engineered β-subunit of tryptophan synthase to convert indole, glycine, and formaldehyde into the desired tryptophan isotopologs.

The process follows this general pathway:

  • L-threonine aldolase converts glycine and formaldehyde to serine
  • Tryptophan synthase β-subunit catalyzes the reaction between indole and serine to form tryptophan

By using appropriately labeled starting materials (indole-d5, glycine-15N, and formaldehyde), this cascade can efficiently produce this compound with high stereoselectivity.

Serine Racemase System

An innovative approach to enhancing yield involves incorporating serine racemase into the reaction system when using DL-serine as a starting material. Since only L-serine reacts with tryptophan synthase, the addition of serine racemase allows continuous conversion of D-serine to L-serine, thereby increasing overall yield.

This approach has demonstrated reaction efficiency where fixed enzymes could be used repeatedly up to 30 times with minimal reduction in L-tryptophan yield.

Microbial Production Methods

Fermentation with Isotopic Precursors

Microbial fermentation represents another major approach for producing isotopically labeled tryptophan. This method leverages microorganisms' natural biosynthetic pathways while incorporating isotopically labeled precursors into the growth medium.

The process typically involves:

  • Selection of appropriate microorganism strains (often modified Bacillus or Escherichia species)
  • Cultivation in media containing deuterated water (D2O) and 15N-labeled ammonia sources
  • Addition of precursors such as isotopically labeled indole or anthranilic acid
  • Extraction and purification of the resulting this compound

This approach can be particularly cost-effective for large-scale production as it utilizes the complete enzymatic machinery of living cells.

Genetically Modified Strains

Advanced production methods employ genetically modified microorganisms specifically engineered for overproduction of tryptophan with enhanced incorporation of isotopic labels.

Key strategies include:

  • Development of auxotrophic and analog-resistant regulatory mutants
  • Genetic modifications to enhance precursor uptake
  • Overexpression of key biosynthetic enzymes
  • Knockout of competing metabolic pathways

However, quality control is essential as demonstrated by historical issues with certain genetically modified production strains. For example, some Bacillus amyloliquefaciens-derived strains previously used for L-tryptophan production were associated with problematic impurities such as "Peak E" (1,10-ethylidene-bis-(L-tryptophan)).

Chemical Synthesis Approaches

Chemical synthesis provides an alternative route to isotopically labeled tryptophan, though it presents challenges in maintaining stereochemical purity.

Total Synthesis

Total chemical synthesis allows precise control over isotope placement but requires multiple steps:

  • Synthesis of appropriately deuterated and 15N-labeled indole
  • Preparation of isotopically labeled serine or alanine side chain
  • Coupling reactions to form the complete tryptophan structure
  • Resolution of racemic mixtures to isolate the L-isomer

The complexity of this approach, particularly the need for optical resolution, makes it less common for commercial production compared to enzymatic methods.

Semi-Synthetic Approaches

Semi-synthetic methods combine chemical modifications with enzymatic steps:

  • Chemical synthesis of isotopically labeled precursors
  • Enzymatic conversion to final products with correct stereochemistry
  • Purification using chromatographic techniques

This hybrid approach leverages the strengths of both chemical and enzymatic methods.

Purification and Analysis

Isolation Techniques

After synthesis, this compound requires careful purification:

  • Initial separation via ion exchange chromatography

    • Hydrolysate is passed through columns with porous cation exchange resin
    • Amino acids are adsorbed and later eluted with ammonia water
  • Crystallization

    • Concentration under reduced pressure until crystals precipitate
    • Cooling to 0°C for 24 hours to maximize crystal formation
  • Recrystallization

    • Typically performed using 65% ethanol solution
    • Multiple recrystallization steps to achieve high purity (≥98%)

Analytical Methods

Quality control for isotopically labeled tryptophan employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Confirms isotopic enrichment levels
    • Verifies deuterium positioning
  • Mass Spectrometry

    • Determines molecular weight (expected 214.26)
    • Quantifies isotopic purity
  • Chiral HPLC

    • Ensures stereochemical purity (L vs D form)
    • Identifies potential impurities
  • Isotope Ratio Mass Spectrometry

    • Precisely measures 15N enrichment levels

Comparative Analysis of Production Methods

Different preparation approaches offer distinct advantages and limitations for producing this compound:

Method Advantages Limitations Isotopic Purity Scale Suitability
Enzymatic (Tryptophan Synthase) High stereoselectivity, Mild conditions, Reusable enzymes Requires pure enzymes, Higher cost of labeled precursors 98-99% Small to medium
Biosynthetic Cascade Modular control of labeling, Simpler starting materials Complex enzyme preparation, Optimization required 97-99% Small
Microbial Fermentation Scalable, Lower production costs, Complete cellular machinery Potential isotope dilution, Longer production time 95-98% Medium to large
Chemical Synthesis Precise control of labeling patterns, Flexibility Multiple steps, Lower stereoselectivity, Harsh conditions Variable (requires resolution) Small

Chemical Reactions Analysis

Enzymatic Methylation by TsrM

The thiostrepton A biosynthetic pathway involves TsrM , a B₁₂/radical SAM enzyme that catalyzes methyl transfer to tryptophan’s C2 position, forming methyl-tryptophan. Studies using L-Tryptophan-15N₂,d₈ revealed:

  • Mechanistic Insight : TsrM does not abstract substrate H-atoms, unlike typical radical SAM enzymes. Instead, cob(II)alamin intermediates facilitate methyl transfer, with isotopic labeling enabling precise tracking of reaction steps .

  • Cofactor Dynamics : The enzyme efficiently alkylates cob(II)alamin, producing methylcobalamin (MeCbl) even in mutants lacking iron-sulfur clusters .

Decarboxylation and Transamination

Isotope labeling allows real-time monitoring of these reactions:

  • Decarboxylation : Yields tryptamine , a serotonin precursor. The reaction retains isotopic labels, aiding in neurotransmitter synthesis studies.

  • Transamination : Produces indole-3-pyruvate, which can further degrade into bioactive metabolites. Deuterium labeling enhances NMR sensitivity for detecting intermediates.

Hydrolysis and Protein Incorporation

L-Tryptophan-15N₂,d₈ undergoes hydrolysis under acidic or enzymatic conditions, releasing labeled amino acids for proteomic studies. Key applications include:

  • Quantitative Proteomics : Used in stable isotope labeling to quantify protein turnover rates .

  • Enzymatic Hydrolysis : Methods like protease-mediated cleavage preserve isotopic integrity, enabling precise metabolic flux analysis .

Comparative Analysis of Isotope-Labeled Tryptophan Variants

CompoundIsotopesApplications
L-Tryptophan-15N₂,d₈¹⁵N₂, d₈Dual tracking in metabolic/neurotransmitter studies
L-Tryptophan-¹³C₁₁¹³C₁₁Carbon flux analysis in central metabolism
L-Tryptophan-d₈d₈Enhanced NMR signal resolution

Scientific Research Applications

Scientific Research Applications

1. Metabolic Pathway Tracing

L-Tryptophan-15N2,d8 is extensively used in metabolic studies to trace the metabolism of tryptophan and its derivatives. The dual labeling with deuterium and nitrogen-15 enhances the resolution in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability allows researchers to investigate how L-Tryptophan is metabolized in various biological systems, contributing to our understanding of its effects on health and disease .

2. Neurotransmitter Synthesis

As a precursor to serotonin, this compound plays a significant role in neurotransmitter synthesis. Studies have shown that manipulating serum tryptophan concentrations can alter serotonin synthesis rates in the brain, impacting mood and behavior. This compound has been utilized in clinical trials exploring its efficacy in treating psychiatric disorders by assessing changes in serotonin levels .

3. Pharmacokinetics and Drug Development

In pharmaceutical research, this compound aids in understanding the pharmacokinetics of compounds derived from tryptophan. Its unique isotopic labeling allows for precise tracking of drug metabolism and distribution within biological systems, providing valuable data for drug development processes .

Case Study 1: Tryptophan Depletion and Mood Regulation

A study investigated the effects of L-Tryptophan depletion on mood regulation among healthy individuals. By administering diets with varying tryptophan levels, researchers observed significant mood changes correlated with serum tryptophan concentrations. This research underscores the importance of L-Tryptophan in mental health and its potential therapeutic applications in mood disorders .

Case Study 2: Tryptophan Metabolism in Animal Models

Research utilizing this compound in animal models demonstrated its utility in studying metabolic pathways related to tryptophan metabolism. A method was developed to detect 15N-labeled tryptophan and its metabolites in rat plasma using gas chromatography/mass spectrometry. This approach provided insights into the metabolic fate of tryptophan and its role in various physiological processes .

Comparative Data Table

Compound Isotope Labeling Applications
L-Tryptophan-15N2Nitrogen-15Tracing nitrogen metabolism
L-Tryptophan-d8DeuteriumEnhances NMR sensitivity; useful in metabolic studies
L-Tryptophan-13C11Carbon-13Facilitates carbon tracing in metabolic pathways
L-Tryptophan-13C11,15N2Carbon-13 & Nitrogen-15Dual labeling enhances analytical capabilities

The unique combination of both deuterium and nitrogen-15 isotopes in this compound allows for more comprehensive studies compared to other singly labeled compounds, making it particularly valuable for detailed metabolic research.

Mechanism of Action

L-Tryptophan-15N2,d8 exerts its effects by serving as a precursor to several important biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-Tryptophan in biological systems. The molecular targets include enzymes involved in the synthesis of serotonin, melatonin, and other metabolites .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares key features of L-Tryptophan-15N₂,d₈ with similar compounds:

Compound Isotopic Labeling Molecular Formula Molecular Weight Key Applications
L-Tryptophan-15N₂,d₈ ¹⁵N (α-amino + indole), d₈ (side chain) C₁₁H₁₀D₈¹⁵N₂O₂ 223.28* Dual metabolic/NMR studies
L-Tryptophan-α-¹⁵N ¹⁵N (α-amino group) C₁₁H₁₂¹⁵NO₂ 207.22 Protein NMR spectroscopy
L-Tryptophan-indole-¹⁵N ¹⁵N (indole ring) C₁₁H₁₂N¹⁵NO₂ 207.22 Indole metabolism studies
L-Tryptophan-¹³C₁₁,¹⁵N₂ ¹³C (11 carbons), ¹⁵N (2 nitrogens) ¹³C₁₁H₁₂¹⁵N₂O₂ 217.13 High-resolution MS/NMR
L-Tryptophan-d₅ d₅ (side chain + aromatic positions) C₁₁H₇D₅N₂O₂ 209.23 Metabolic stability assays

*Calculated based on isotopic mass adjustments.

Stability and Handling

  • Deuterated Compounds: L-Tryptophan-15N₂,d₈ requires storage at −20°C for long-term stability, whereas non-deuterated ¹⁵N variants are stable at room temperature .
  • Spectral Interference: Deuterium in d₈ reduces background noise in MS but may complicate hydrogen-bonding studies in NMR compared to ¹⁵N-only analogs .

Key Research Findings

  • Enzymatic Studies : L-Tryptophan-15N₂,d₈ was used to elucidate conformational changes in tryptophan synthase via ¹⁵N-HSQC NMR, leveraging deuterium to suppress proton signals .
  • Metabolomics : In a 2023 study, L-Tryptophan-indole-¹⁵N identified gut microbiota-derived indole metabolites, while L-Tryptophan-15N₂,d₈ tracked host-vs-microbe nitrogen utilization .

Q & A

Q. What are the critical parameters for determining isotopic purity in L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_815N2​,d8​, and how are they validated experimentally?

Isotopic purity is typically assessed using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For MS, the isotopic enrichment ratio is calculated by comparing peak intensities of labeled vs. unlabeled fragments. For NMR, 1H^{1}\text{H} and 13C^{13}\text{C} spectra are analyzed to confirm deuterium and 15N^{15}\text{N} incorporation at specific positions (e.g., indole ring or side chain). Calibration curves with certified reference standards (e.g., 99 atom % 15N^{15}\text{N}) are essential for validation .

Q. How should L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 solutions be prepared to minimize isotopic dilution in metabolic tracing studies?

  • Use ultrapure solvents (e.g., deuterium-depleted water for 2H^{2}\text{H} studies).
  • Prepare stock solutions at high concentrations (e.g., 10 mM) in inert buffers (pH-adjusted with DCl/NaOD for deuterium stability).
  • Validate solution stability via repeated spectral analysis over time to detect deuterium exchange or isotopic scrambling .

Q. What statistical methods are recommended for analyzing metabolic flux data derived from this compound^{15}\text{N}_2,\text{d}_815N2​,d8​ tracer experiments?

Use compartmental modeling (e.g., Isotopomer Spectral Analysis) to account for isotopic dilution. Pair this with ANOVA or mixed-effects models to compare flux rates across experimental conditions. Ensure power analysis is conducted a priori to determine sample size adequacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 exhibits unexpected splitting patterns due to residual protons?

  • Perform 2H^{2}\text{H}-decoupled 1H^{1}\text{H} NMR to suppress signals from residual protons.
  • Use 13C^{13}\text{C}-HSQC (Heteronuclear Single Quantum Coherence) to map deuterium incorporation sites.
  • Compare results with X-ray crystallography data (e.g., D8 diffractometers) to validate structural integrity .

Q. What methodologies address spectral interference in mass spectrometry when analyzing L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 in complex biological matrices?

  • Apply high-resolution MS (HRMS) with a mass accuracy < 3 ppm to distinguish isotopic clusters from matrix contaminants.
  • Use stable isotope dilution assays (SIDA) with internal standards (e.g., 13C^{13}\text{C}-labeled analogs) for quantification.
  • Optimize chromatographic separation (e.g., HILIC columns) to reduce ion suppression .

Q. How should researchers design experiments to reconcile contradictory findings in tryptophan metabolism studies using L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8?

  • Conduct a systematic review of experimental variables (e.g., cell type, tracer concentration, harvest timepoints) using the PICO framework (Population, Intervention, Comparison, Outcome).
  • Perform meta-analysis of raw data from conflicting studies to identify confounding factors (e.g., batch effects in isotope delivery).
  • Validate hypotheses using orthogonal techniques (e.g., CRISPR-mediated gene silencing paired with flux analysis) .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility in synthesizing L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 for multi-institutional studies?

  • Document synthesis protocols in compliance with NIH preclinical guidelines (e.g., solvent purity, reaction temperature, isotopic source lot numbers).
  • Share raw spectral data and chromatograms via repositories like Zenodo for peer validation .

Q. How can researchers ethically justify the use of L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 in animal studies given its potential metabolic perturbations?

  • Perform dose-response pilot studies to establish non-toxic tracer concentrations.
  • Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by prioritizing studies with translational potential (e.g., neurotransmitter regulation in neurological disorders) .

Data Management and Reporting

Q. What are the best practices for archiving and sharing spectral data for L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8 to meet journal requirements?

  • Deposit raw NMR (FID files) and MS (.raw/.mzML) data in public repositories (e.g., MetaboLights).
  • Annotate spectra using platforms like NMReDATA, ensuring 15N^{15}\text{N} and 2H^{2}\text{H} peaks are explicitly labeled .

Q. How should researchers address variability in isotopic enrichment ratios reported across different batches of L-Tryptophan-15N2,d8^{15}\text{N}_2,\text{d}_8?

  • Implement batch-specific QC metrics (e.g., isotopic purity ± 0.5% tolerance).
  • Disclose batch numbers and QC data in supplementary materials to enable cross-study comparisons .

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